Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic incorporation of bifunctional scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233952-32-3) represents a highly versatile building block [1]. It merges a solubilizing, basic 1-methylpiperidine moiety with an activated fluoro-nitroarene. This whitepaper deconstructs the chemical architecture, physical properties, and validated synthetic workflows for this compound, providing researchers with actionable, causality-driven protocols for its integration into active pharmaceutical ingredient (API) development.
Molecular Architecture & Physicochemical Profile
The utility of this scaffold lies in its distinct structural domains. The tertiary amine of the piperidine ring serves as a basic center, which is a classic pharmacophore element for engaging G-protein coupled receptors (GPCRs) via salt bridges. Simultaneously, the ether linkage provides necessary conformational flexibility, and the nitro group acts as a masked aniline, ready for downstream functionalization into kinase inhibitors or complex heterocycles.
Below is a consolidated profile of its quantitative physicochemical properties based on commercial standards and predictive models[1, 2, 3].
| Property | Value | Source / Methodology |
| CAS Number | 1233952-32-3 | NextSDS / Fluorochem [1][2] |
| Molecular Formula | C13H17FN2O3 | Elemental Analysis [2] |
| Molecular Weight | 268.28 g/mol | Calculated [3] |
| Standard Purity | ≥95.0% | Commercial Specification [1] |
| Canonical SMILES | CN1CCC(COC2=C(F)C=CC=C2[O-])CC1 | Structural Identifier [1] |
| Predicted pKa (Amine) | ~9.5 – 10.0 | Tertiary amine basicity model |
| Predicted LogP | ~2.1 – 2.5 | Lipophilicity estimation |
| H-Bond Donors | 0 | Structural analysis |
| H-Bond Acceptors | 5 | Structural analysis |
Synthetic Methodology & Mechanistic Causality
The most efficient route to synthesize 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is via a Nucleophilic Aromatic Substitution (SNAr). The reaction leverages the strong electron-withdrawing nature of the nitro group to activate the adjacent (ortho) fluorine atom of 1,2-difluoro-3-nitrobenzene for displacement by an alkoxide nucleophile.
Figure 1: Synthetic workflow and downstream functionalization of CAS 1233952-32-3.
Self-Validating SNAr Protocol
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Step 1: Alkoxide Generation
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Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Slowly add (1-methylpiperidin-4-yl)methanol (1.0 eq) dropwise.
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Causality: Aliphatic alcohols are weak nucleophiles. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide. This step is critical to overcome the activation energy barrier of the subsequent SNAr reaction without introducing competing nucleophiles.
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Step 2: Electrophile Addition
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Action: Add 1,2-difluoro-3-nitrobenzene (1.05 eq) dropwise to the alkoxide solution. Maintain at 0 °C for 30 minutes, then gradually warm to room temperature (20–25 °C) over 2 hours.
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Causality: The nitro group strongly withdraws electron density via resonance, specifically activating the ortho and para positions. By keeping the initial temperature at 0 °C, we kinetically favor the displacement of the highly activated C2 fluorine while preventing unselective attack or poly-substitution.
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Step 3: Reaction Monitoring (Validation Loop)
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Action: Monitor the reaction progression via LC-MS or TLC (Eluent: DCM:MeOH 9:1 with 1% Et3N).
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Causality: The basic tertiary amine of the piperidine ring will cause severe streaking on standard acidic silica gel. The addition of 1% triethylamine (Et3N) neutralizes the silica's silanol groups, ensuring a tight, readable spot to validate total consumption of the starting material.
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Step 4: Quenching and Extraction
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Action: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: NH4Cl is a mild proton source (pH ~5.5). It safely neutralizes unreacted NaH without excessively protonating the newly formed piperidine product. Over-acidification would cause the product to form a water-soluble ammonium salt, leading to catastrophic yield loss during organic extraction.
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Analytical Characterization
To ensure scientific integrity and purity prior to downstream biological assays, the following analytical signatures must be verified:
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1H NMR (CDCl3, 400 MHz): Look for a distinct singlet at ~2.3 ppm corresponding to the N-CH3 group. The oxymethylene (-CH2-O-) protons typically appear as a doublet around 3.8–4.0 ppm. The aromatic region will display complex splitting due to the presence of the fluorine atom (J-coupling between 1H and 19F).
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19F NMR: A critical validation step. The presence of a single fluorine peak confirms that only one fluorine atom was displaced during the SNAr reaction, verifying the regioselectivity of the synthesis.
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LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 269.2.
Pharmacological Utility & Scaffold Mapping
The primary utility of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is not as a final drug candidate, but as an advanced intermediate. The nitro group is a classic synthetic handle. Through catalytic hydrogenation (Pd/C, H2 gas), the nitro group is rapidly reduced to an aniline [3].
This resulting aniline is a highly versatile nucleophile, frequently coupled with pyrimidine or quinoline cores to generate potent kinase inhibitors. The piperidine tail acts as a solvent-exposed solubilizing group that dramatically improves the oral bioavailability of the final API.
Figure 2: Pharmacophore mapping of the 1-methylpiperidine scaffold to biological targets.
Handling, Stability, and Formulation
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Storage: The compound should be stored in a cool, dry place (2–8 °C is optimal for long-term stability). Because nitroarenes can be sensitive to prolonged UV exposure (leading to photolytic degradation or dimerization), it must be protected from direct light.
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Handling: As a fluorinated nitro compound with a basic amine, it poses potential skin and eye irritation risks. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling [2].
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Formulation: For in vitro assays, the free base is readily soluble in DMSO or slightly acidified aqueous buffers (e.g., 0.1 M HCl or Citrate buffer), which protonate the piperidine nitrogen to maximize solubility.
References
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NextSDS Substance Database - Chemical Substance Information: CAS 1233952-32-3. NextSDS. Available at: [Link]
